molecular formula C12H8FN5O2S2 B270009 2-[[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio]-N-(1,3,4-thiadiazol-2-yl)acetamide

2-[[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio]-N-(1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B270009
M. Wt: 337.4 g/mol
InChI Key: VEPLLMTXNHFDMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio]-N-(1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that belongs to the class of thioacetamide derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Anticancer Potential

  • A study by Abu-Melha (2021) synthesized N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, closely related to the chemical , and found them effective against various cancer cell lines, particularly breast cancer, suggesting potential anticancer applications for similar compounds Abu-Melha, 2021.

Antibacterial Properties

  • Research by Ramalingam, Ramesh, and Sreenivasulu (2019) on derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides revealed significant antibacterial activity, indicating a potential for the chemical to possess similar properties Ramalingam et al., 2019.

Antimicrobial and Antifungal Applications

  • Parikh and Joshi (2014) studied compounds including 2-(5-aryl-1,3,4-oxadiazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamides, showing potent antimicrobial and antifungal properties, hinting at similar uses for the chemical Parikh & Joshi, 2014.

Hemolytic Activity Study

  • Gul et al. (2017) explored 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives, revealing antimicrobial and hemolytic activities, suggesting similar potentials for the chemical Gul et al., 2017.

Antifungal and Apoptotic Effects

  • Çavușoğlu, Yurttaş, and Cantürk (2018) synthesized triazole-oxadiazole compounds that showed potent antifungal and apoptotic effects against Candida species, indicating the possible effectiveness of similar compounds like the one Çavușoğlu et al., 2018.

Anticancer Agents Targeting MMP-9

  • Özdemir et al. (2017) developed oxadiazole, thiadiazole, and triazole derivatives, including compounds structurally akin to the one , which showed promising anticancer effects and MMP-9 inhibitory activities, suggesting potential in cancer treatment Özdemir et al., 2017.

Antiviral and Antibacterial Potential

  • Tang et al. (2019) synthesized benzothiazole derivatives with a 1,3,4-thiadiazole moiety, exhibiting good antiviral and antibacterial activities. This research implies that compounds like the one may possess similar properties Tang et al., 2019.

Antioxidant Activities

  • Al-Haidari and Al-Tamimi (2021) created thiadiazole and oxadiazole derivatives, examining their antioxidant effects. This suggests the potential for the chemical to have antioxidant properties Al-Haidari & Al-Tamimi, 2021.

properties

Product Name

2-[[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio]-N-(1,3,4-thiadiazol-2-yl)acetamide

Molecular Formula

C12H8FN5O2S2

Molecular Weight

337.4 g/mol

IUPAC Name

2-[[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C12H8FN5O2S2/c13-8-3-1-2-7(4-8)10-16-18-12(20-10)21-5-9(19)15-11-17-14-6-22-11/h1-4,6H,5H2,(H,15,17,19)

InChI Key

VEPLLMTXNHFDMM-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C2=NN=C(O2)SCC(=O)NC3=NN=CS3

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C(O2)SCC(=O)NC3=NN=CS3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio]-N-(1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio]-N-(1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio]-N-(1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio]-N-(1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio]-N-(1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio]-N-(1,3,4-thiadiazol-2-yl)acetamide

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